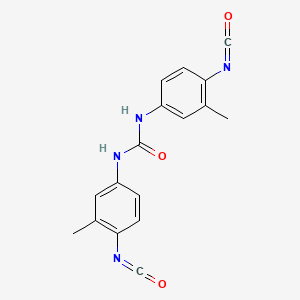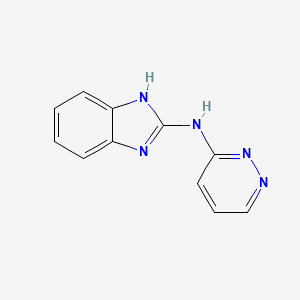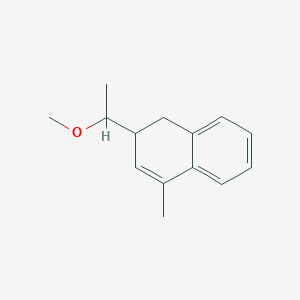
2-(1-Methoxyethyl)-4-methyl-1,2-dihydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methoxyethyl)-4-methyl-1,2-dihydronaphthalene is an organic compound with a complex structure that includes a naphthalene ring system substituted with a methoxyethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxyethyl)-4-methyl-1,2-dihydronaphthalene typically involves the alkylation of a naphthalene derivative. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with 1-methoxyethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methoxyethyl)-4-methyl-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to yield dihydronaphthalene derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxyethyl group can be replaced by other substituents using reagents like bromine (Br₂) or nitric acid (HNO₃).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: H₂ gas with Pd/C catalyst under atmospheric pressure.
Substitution: Br₂ in the presence of a catalyst like iron (Fe) or HNO₃ under controlled temperature.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalene derivatives.
Substitution: Brominated or nitrated naphthalene derivatives.
Scientific Research Applications
2-(1-Methoxyethyl)-4-methyl-1,2-dihydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Methoxyethyl)-4-methyl-1,2-dihydronaphthalene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile and reacts with electrophiles. This interaction can lead to the formation of various substituted derivatives, which may exhibit different biological activities. The pathways involved include the activation of specific enzymes or receptors that mediate the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethylbenzene: Similar in structure but lacks the naphthalene ring system.
4-Methylnaphthalene: Contains the naphthalene ring but lacks the methoxyethyl group.
1-Methoxy-2-methylnaphthalene: Similar but with different substitution patterns.
Uniqueness
2-(1-Methoxyethyl)-4-methyl-1,2-dihydronaphthalene is unique due to the presence of both the methoxyethyl and methyl groups on the naphthalene ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
88105-41-3 |
|---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
2-(1-methoxyethyl)-4-methyl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C14H18O/c1-10-8-13(11(2)15-3)9-12-6-4-5-7-14(10)12/h4-8,11,13H,9H2,1-3H3 |
InChI Key |
IWEAUWSSGUXALJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CC2=CC=CC=C12)C(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


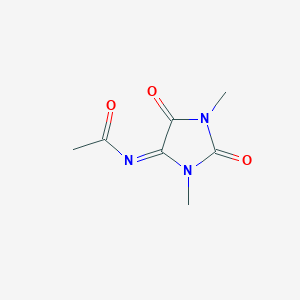
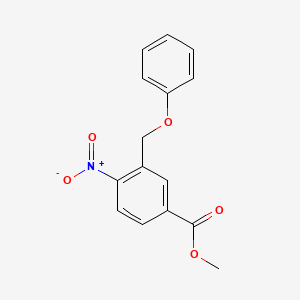
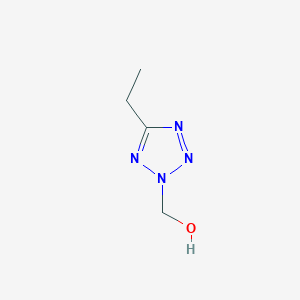
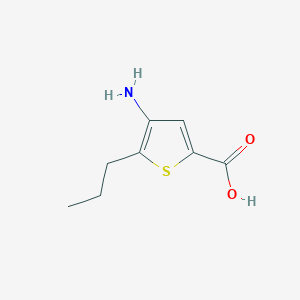
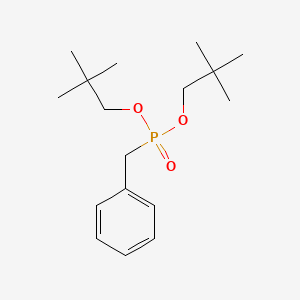
![2-[5-Oxo-4-(2-phenylhydrazinylidene)octyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14397208.png)
![7,10-Dipropyl-1,4-dioxaspiro[4.5]deca-7,9-diene-2,6-dione](/img/structure/B14397218.png)
![2-[(Trimethylsilyl)methyl]pent-2-enal](/img/structure/B14397223.png)
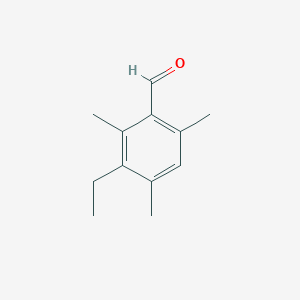
![2-Nitro-N-[6-(1,3-thiazolidin-3-YL)hexyl]benzamide](/img/structure/B14397231.png)
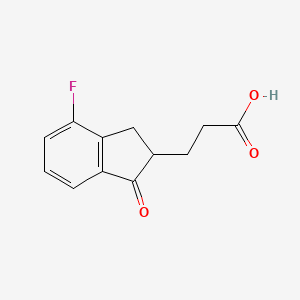
![4-Chloro-5-({[(2,4-dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B14397253.png)
